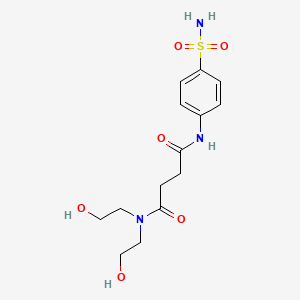
Butanediamide, N'-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a butanediamide backbone, a phenyl group substituted with an aminosulfonyl moiety, and two hydroxyethyl groups. Its unique structure imparts specific chemical and physical properties, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with butanediamide under controlled conditions. The reaction is facilitated by the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminosulfonyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield butanediamide derivatives with aldehyde or carboxylic acid functionalities.
Aplicaciones Científicas De Investigación
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- exerts its effects involves interactions with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyethyl groups can participate in various biochemical reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities with Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)-, particularly in the presence of aromatic and amide groups.
2-aminothiazole derivatives: These compounds also contain aminosulfonyl groups and are used in similar applications, such as drug development and biochemical research.
Uniqueness
Butanediamide, N’-(4-(aminosulfonyl)phenyl)-N,N-bis(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Propiedades
Número CAS |
171088-67-8 |
|---|---|
Fórmula molecular |
C14H21N3O6S |
Peso molecular |
359.40 g/mol |
Nombre IUPAC |
N',N'-bis(2-hydroxyethyl)-N-(4-sulfamoylphenyl)butanediamide |
InChI |
InChI=1S/C14H21N3O6S/c15-24(22,23)12-3-1-11(2-4-12)16-13(20)5-6-14(21)17(7-9-18)8-10-19/h1-4,18-19H,5-10H2,(H,16,20)(H2,15,22,23) |
Clave InChI |
XRQSNBIYBVIHNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCC(=O)N(CCO)CCO)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

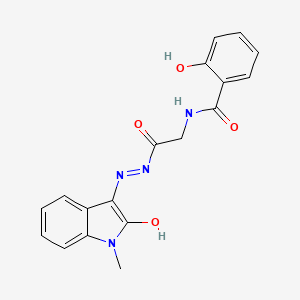
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
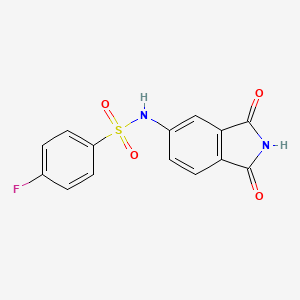

methyl}phenol](/img/structure/B14160020.png)
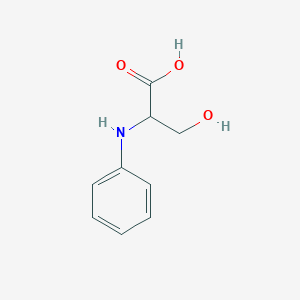

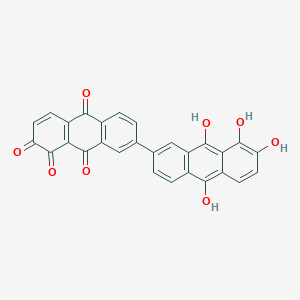


![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
